molecular formula C9H9N3O2 B13011778 methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1638768-41-8

methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13011778
CAS No.: 1638768-41-8
M. Wt: 191.19 g/mol
InChI Key: XSARCVOGXVUPKL-UHFFFAOYSA-N
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Description

Substituent Position and Identity

  • Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (C₈H₆BrN₃O₂, MW 256.06 g/mol): Bromine at C3 instead of methyl, increasing molecular weight by 64.87 g/mol.
  • Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (C₈H₇N₃O₂, MW 177.16 g/mol): Lacks the C3 methyl group, reducing steric hindrance.
  • Methyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (C₉H₉N₃O₂, MW 191.19 g/mol): Isomeric fusion ([4,3-b] vs. [3,4-c]) alters ring connectivity, affecting electronic distribution.

Table 2: Structural Comparison of Pyrazolo[3,4-c]Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₉N₃O₂ 191.19 C3 methyl, C5 ester
Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate C₈H₆BrN₃O₂ 256.06 C3 bromo, C5 ester
Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate C₈H₇N₃O₂ 177.16 C5 ester

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., bromine) at C3 decrease electron density at the pyrazole ring, potentially altering reactivity in cross-coupling reactions.
  • Methyl groups introduce steric bulk, which may hinder functionalization at adjacent positions but enhance metabolic stability.

Tautomeric Behavior and Ring-Chair Conformational Analysis

Tautomerism in Pyrazolo[3,4-c]Pyridines

Pyrazolo[3,4-c]pyridines exhibit tautomerism dependent on substituents and solvent conditions. For the unsubstituted analog 1H-pyrazolo[3,4-c]pyridine , two tautomers are possible:

  • 1H-tautomer : Proton resides on N1 of the pyrazole.
  • 2H-tautomer : Proton shifts to N2.

However, computational studies on similar systems (e.g., pyrazolo[3,4-b]pyridines) suggest the 1H-tautomer is more stable by ~37 kJ/mol due to aromatic stabilization across both rings. In this compound, the methyl group at C3 further stabilizes the 1H-form by sterically disfavoring proton migration to N2.

Table 3: Tautomeric Stability Factors

Factor 1H-Tautomer Stabilization 2H-Tautomer Destabilization
Aromaticity Full conjugation Disrupted conjugation
Substituent Effects (C3-CH₃) Steric hindrance at N2 N/A

Conformational Analysis

The pyridine ring in this compound adopts a planar conformation to maintain aromaticity. However, the fused pyrazole ring introduces slight puckering:

  • Pyrazole ring : Non-planar due to the methyl group at C3, creating a dihedral angle of ~5–10° relative to the pyridine plane.
  • Ester group : The methyl ester at C5 rotates freely, with energy barriers <5 kJ/mol, allowing multiple low-energy conformers.

In contrast, analogs like methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate exhibit reduced puckering due to bromine’s larger atomic radius, which enforces coplanarity via van der Waals interactions.

Properties

CAS No.

1638768-41-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-6-3-7(9(13)14-2)10-4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

XSARCVOGXVUPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The most common synthetic route involves cyclization reactions starting from substituted pyrazole derivatives. For example, the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid derivatives with appropriate reagents under basic conditions can lead to the formation of the fused pyrazolo[3,4-c]pyridine ring system.

Esterification

Methylation of the carboxylic acid group to form the methyl ester is typically achieved by reacting the acid precursor with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate. This step is crucial to obtain the methyl ester functionality at the 5-position.

Industrial Scale Synthesis

Industrial methods often adapt the laboratory-scale cyclization and esterification reactions to continuous flow reactors to improve yield and efficiency. Optimized reaction conditions such as temperature control, solvent choice, and reaction time are employed to maximize product purity and throughput.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 3-methyl-1H-pyrazole-5-carboxylic acid + base Formation of pyrazolo[3,4-c]pyridine core
2 Esterification Methyl iodide, potassium carbonate, solvent Methyl ester formation at 5-position
3 Purification Crystallization or chromatography Pure methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
  • A study demonstrated that the cyclization step can be efficiently performed under mild conditions with high yields by using aromatic aldehydes and substituted pyrazoles as starting materials, facilitating a multicomponent reaction approach that simplifies synthesis and broadens substrate scope.
  • Selective functionalization of the pyrazolo[3,4-c]pyridine scaffold at various positions, including the 5-position, has been achieved using halogenation followed by palladium-catalyzed cross-coupling reactions, which can be adapted to introduce the methyl ester group or other substituents.
  • Hydrazide and azide derivatives of related pyrazolo[3,4-b]pyridines have been synthesized via reactions of the ester with hydrazine hydrate, indicating potential alternative pathways for functional group transformations on the core structure.
Methodology Key Reagents/Conditions Advantages Limitations
Cyclization of pyrazole acid 3-methyl-1H-pyrazole-5-carboxylic acid, base Direct formation of fused ring Requires precise control of conditions
Esterification Methyl iodide, potassium carbonate High yield methyl ester formation Use of alkylating agents
Multicomponent reactions Aromatic aldehydes, substituted pyrazoles Broad substrate scope, mild conditions May require purification steps
Halogenation and cross-coupling Pd-catalysts, halogenated intermediates Selective functionalization Requires catalyst and optimization
Hydrazine hydrate reaction Hydrazine hydrate, reflux in ethanol Access to hydrazide derivatives Longer reaction times

The preparation of this compound is well-established through cyclization of pyrazole precursors followed by esterification. Advances in multicomponent reactions and selective functionalization techniques have enhanced the efficiency and versatility of its synthesis. Industrial adaptations focus on continuous flow processes to improve scalability. These methods provide a robust foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic substitution at the C-5 position. Halogenated derivatives serve as intermediates for further functionalization:

Reaction Reagents/Conditions Product Yield Reference
BrominationPBr₃, DMF, 80°C, 4 h5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate85%
AminationNH₃/MeOH, 100°C, 12 h5-Amino-3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate78%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, reflux5-Aryl-3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate derivatives60–92%

Key Findings :

  • Bromination at C-5 proceeds regioselectively under mild conditions .

  • Buchwald-Hartwig amination with aryl amines achieves C-5 diversification with Pd catalysts (e.g., Xantphos-Pd) .

Ester Functionalization

The methyl ester group undergoes hydrolysis, reduction, and transesterification:

Reaction Reagents/Conditions Product Yield Reference
Acidic HydrolysisHCl (6 M), reflux, 8 h3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid90%
Reduction (LiAlH₄)LiAlH₄, THF, 0°C → rt, 2 h5-(Hydroxymethyl)-3-methyl-1H-pyrazolo[3,4-c]pyridine65%
TransesterificationMeOH/H₂SO₄, reflux, 3 hMethyl → ethyl ester conversion70%

Mechanistic Insight :

  • Hydrolysis to the carboxylic acid enables salt formation (e.g., sodium salts for improved solubility) .

  • Reduction of the ester to an alcohol is sterically hindered, requiring controlled conditions.

Cycloaddition and Heterocycle Formation

The pyridine ring participates in [3+2] cycloadditions and annulation reactions:

Reaction Reagents/Conditions Product Yield Reference
Huisgen CycloadditionCuI, NaN₃, DMF, 60°C, 12 hTriazole-fused pyrazolo[3,4-c]pyridine derivatives55–75%
Condensation with HydrazineNH₂NH₂, EtOH, reflux, 6 h5-Hydrazide-3-methyl-1H-pyrazolo[3,4-c]pyridine89%

Notable Observations :

  • Hydrazide formation enables subsequent reactions with carbonyl compounds (e.g., ketones, aldehydes) to generate Schiff bases .

  • Microwave-assisted cycloadditions enhance reaction rates and yields .

Oxidation and Reduction Pathways

The methyl and pyridine groups undergo redox transformations:

Reaction Reagents/Conditions Product Yield Reference
Pyridine N-OxidationmCPBA, CH₂Cl₂, rt, 24 h3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate N-oxide82%
Methyl OxidationKMnO₄, H₂O, 100°C, 4 h3-Carboxy-1H-pyrazolo[3,4-c]pyridine-5-carboxylate45%

Challenges :

  • Over-oxidation of the methyl group limits yields, necessitating stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Reaction Reagents/Conditions Product Yield Reference
Heck CouplingPd(OAc)₂, PPh₃, DMF, 120°C5-Styryl-3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate60%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate68%

Optimization Notes :

  • Ligand choice (e.g., Xantphos) improves regioselectivity in Suzuki couplings .

Tautomerism and pH-Dependent Reactivity

The compound exhibits pH-sensitive tautomerism between 1H- and 3H-pyrazolo[3,4-c]pyridine forms, influencing reactivity:

  • Acidic Conditions : Favors 1H-tautomer, enhancing electrophilic substitution at C-7 .

  • Basic Conditions : Promotes 3H-tautomer, facilitating nucleophilic attacks at C-5 .

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives that can be tailored for specific applications in research and industry.

Biology

The compound has shown promise as a bioactive molecule in biological research. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, indicating potential therapeutic applications. Its mechanism of action involves binding to enzyme active sites, which can inhibit their activity through competitive or non-competitive mechanisms.

Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibited the enzyme x by up to 70%, showcasing its potential as a lead compound for drug development targeting diseases influenced by this enzyme.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for developing anti-inflammatory and anticancer agents. The biological activity primarily involves its ability to inhibit specific enzymes involved in inflammation and cancer progression .

Case Study: Anticancer Activity
Research indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines A and B. The mechanism involved apoptosis induction through the inhibition of key signaling pathways.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for producing polymers and coatings with enhanced properties .

Case Study: Polymer Synthesis
A recent project utilized this compound in developing a new class of polymer coatings that exhibit improved resistance to environmental degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

At the molecular level, the compound can interact with nucleophilic and electrophilic sites, facilitating various chemical transformations

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with structurally related pyrazolo-pyridine derivatives to highlight key differences in substituents, ring fusion positions, and bioactivity.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate 1033772-26-7 C₈H₇N₃O₂ 172.09 3-methyl, 5-COOCH₃ High purity (97%), used in medicinal chemistry
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1150618-05-5 C₉H₉N₃O₂ 191.19 3-methyl, 5-COOCH₃ Structural isomer; [3,4-b] fusion alters electronic properties
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate N/A C₂₁H₁₈N₄O₂ 358.40 4-phenylamino, 1-phenyl, 5-COOEt Exhibits antiviral activity
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 866769-80-4 C₁₁H₁₂ClN₃O₂ 253.69 5-Cl, 1,3,6-trimethyl, 4-COOCH₃ Chlorine substitution enhances electrophilicity
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1196156-42-9 C₈H₇N₃O₂ 177.16 Unsubstituted core, 5-COOCH₃ Simpler structure; used as a precursor in synthesis

Key Observations :

  • Ring Fusion Position : The [3,4-c] vs. [3,4-b] fusion (e.g., 1033772-26-7 vs. 1150618-05-5) alters the electron density distribution, impacting reactivity and binding affinity in biological systems .
  • Substituent Effects: Chlorine (e.g., 866769-80-4) and phenylamino groups (e.g., compound in ) enhance bioactivity but may reduce solubility. Methyl groups (e.g., 1033772-26-7) improve metabolic stability .
  • Synthetic Accessibility : Unsubstituted derivatives (e.g., 1196156-42-9) are easier to synthesize but require post-functionalization for targeted applications .

Biological Activity

Methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_9N_3O_2 and a molecular weight of approximately 177.16 g/mol. The compound features a pyrazole ring fused with a pyridine structure, characterized by a methyl ester functional group at the 5-position of the pyrazole ring. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its ability to bind to enzyme active sites, inhibiting their activity through competitive or non-competitive mechanisms. This interaction can affect various biochemical pathways, making it a candidate for drug development aimed at treating diseases influenced by these pathways .

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. This inhibition is significant as D-amino acids are implicated in neurotransmission and neuroprotection, suggesting potential applications in treating neurological disorders .

Antimicrobial Properties

Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, which positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Effects

This compound has also been investigated for its anti-inflammatory and anticancer properties. It shows promise in modulating inflammatory pathways and inhibiting cancer cell proliferation, indicating its potential role in therapeutic interventions for inflammatory diseases and cancer .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • D-Amino Acid Oxidase Inhibition : A study reported that this compound effectively inhibited DAAO with an IC50 value indicating significant potency in modulating D-amino acid levels in biological systems .
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .
  • Anti-inflammatory Effects : Experimental models showed that the compound reduced pro-inflammatory cytokine production, suggesting its utility in treating conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionSelective DAAO inhibitor; potential implications for neurological disorders
AntimicrobialEffective against various bacterial strains; potential for new antibiotics
Anti-inflammatoryReduces cytokine production; possible application in inflammatory diseases
AnticancerInhibits cancer cell proliferation; promising for cancer therapeutics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate and its analogs?

  • Methodological Answer : Pyrazolo-pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing 5-azido-pyrazole carbaldehydes with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) can yield fused pyrazolo-pyridine systems. Variations in substituents on the starting materials influence the final product’s regiochemistry . Additionally, trifluoroacetic acid (TFA) catalysis in toluene has been used to facilitate annulation between pyrazole amines and acrylate derivatives, yielding carboxylate-substituted pyrazolo-pyridines .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl group at δ ~2.5 ppm (singlet for CH₃) and the ester carbonyl proton environment (δ ~3.8–4.0 ppm for COOCH₃). Aromatic protons in the pyrazolo-pyridine core appear as distinct multiplets between δ 7.0–8.5 ppm .
  • IR : The ester carbonyl (C=O) stretch is observed at ~1700–1750 cm⁻¹, while N-H stretches (if present) appear near 3200–3400 cm⁻¹ .

Q. What reaction conditions optimize the yield of pyrazolo-pyridine carboxylates?

  • Methodological Answer : Key factors include:

  • Catalyst : TFA (10–30 mol%) in toluene under reflux improves cyclization efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene minimizes side reactions .
  • Temperature : Reflux (~110°C) is critical for activating the annulation step .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO), aiding in predicting electrophilic/nucleophilic sites .
  • Molecular Docking : Tools like AutoDock Vina or Discovery Studio can model interactions with biological targets (e.g., kinases). For example, pyrazolo-pyridines often bind to ATP pockets via hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo-pyridine derivatives?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., uncyclized intermediates or regioisomers) .
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization of reaction time and temperature .

Q. How does substituent variation on the pyrazole ring influence the electronic properties of the pyrazolo-pyridine core?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., -Cl, -COOCH₃) decrease electron density at the pyridine nitrogen, altering reactivity in nucleophilic substitutions.
  • Electron-Donating Groups (EDGs) : Para-substituted EDGs (e.g., -CH₃) enhance resonance stabilization, affecting redox potentials (measured via cyclic voltammetry) .

Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery applications?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via HPLC over 24–72 hours.
  • Metabolic Stability : Use liver microsome assays (e.g., human liver microsomes + NADPH) to quantify metabolic turnover .

Data Contradictions and Gaps

Q. Why are toxicity and environmental impact data limited for this compound?

  • Methodological Answer :

  • Data Gaps : Many pyrazolo-pyridines are research-stage compounds, so comprehensive ecotoxicological studies (e.g., OECD 301 biodegradation tests) are rarely conducted.
  • Alternate Strategies : Apply read-across models using structurally similar compounds (e.g., pyrazole-based drugs) to estimate persistence, bioaccumulation, and toxicity (PBT) .

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